4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . This compound is known for its unique structure, which includes a formyl group and an N-ethylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-hydroxybenzaldehyde with N-ethyl-3-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is also scaled up, often involving continuous chromatography or large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-carboxyphenol.
Reduction: 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol.
Substitution: Various ethers or esters depending on the electrophile used.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The N-ethylaminocarbonyl group can interact with hydrogen bond donors or acceptors, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(N-Methylaminocarbonyl)phenyl]-2-formylphenol
- 4-[3-(N-Ethylaminocarbonyl)phenyl]phenol
- 4-[3-(N-Propylaminocarbonyl)phenyl]-2-formylphenol
Uniqueness
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and an N-ethylaminocarbonyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-ethyl-3-(3-formyl-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTURMKBMTXULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685295 |
Source
|
Record name | N-Ethyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-12-7 |
Source
|
Record name | N-Ethyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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